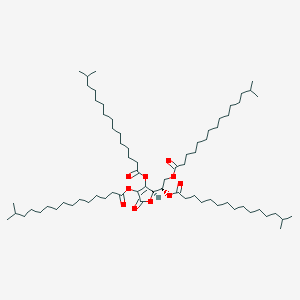

Ascorbyl tetra-2-hexyldecanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is created by esterifying ascorbic acid with isopalmitic acid, resulting in a molecule that is both hydrophobic and lipid-soluble . This unique property allows it to penetrate the skin more effectively than water-soluble forms of vitamin C, making it a popular ingredient in skincare products due to its stability and enhanced delivery .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of vitamin C tetraisopalmitate involves the esterification of ascorbic acid with isopalmitic acid. One common method includes mixing vitamin C with an alkali solution and cyclohexane, followed by an ice bath treatment. 2-hexyldecanoyl chloride is then added dropwise, and the mixture is allowed to react under heat preservation conditions . The reaction solution is then purified using various techniques, including the addition of calcium carbonate and activated carbon .

Industrial Production Methods: In industrial settings, vitamin C tetraisopalmitate is often produced using similar esterification processes but on a larger scale. The stability of the compound at high temperatures and its good solubility in oils make it suitable for large-scale production . Microencapsulation techniques are also employed to enhance the stability and delivery of the compound in various formulations .

Analyse Des Réactions Chimiques

Types of Reactions: Ascorbyl tetra-2-hexyldecanoate undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Its antioxidant properties are particularly notable, as it helps prevent cellular aging by inhibiting the cross-linking of collagen, oxidation of proteins, and lipid peroxidation .

Common Reagents and Conditions: Common reagents used in reactions involving vitamin C tetraisopalmitate include oxidizing agents like hydrogen peroxide and tert-butyl hydroperoxide. These reactions typically occur under physiological conditions, allowing the compound to release free vitamin C in the skin .

Major Products Formed: The major products formed from these reactions include free ascorbic acid, which exerts various physiological functions such as collagen synthesis and protection against oxidative stress .

Applications De Recherche Scientifique

Ascorbyl tetra-2-hexyldecanoate has a wide range of scientific research applications. In chemistry, it is studied for its stability and effectiveness as an antioxidant. In biology and medicine, it is used in skincare products to reduce the appearance of fine lines, wrinkles, and dark spots . Its ability to penetrate the skin’s lipid barrier makes it effective in delivering its benefits to the deeper layers of the skin . Additionally, it is used in various formulations to enhance skin brightening and collagen-boosting effects .

Mécanisme D'action

The mechanism of action of vitamin C tetraisopalmitate involves its conversion to free ascorbic acid in the skin. This conversion allows it to exert its antioxidant effects, inhibiting the cross-linking of collagen, oxidation of proteins, and lipid peroxidation . It also works synergistically with other antioxidants like vitamin E to enhance skin absorption and stability . The compound’s ability to inhibit tyrosinase and melanogenesis activity contributes to its skin-brightening effects .

Comparaison Avec Des Composés Similaires

Similar Compounds: Similar compounds to vitamin C tetraisopalmitate include other vitamin C derivatives such as ascorbyl palmitate, sodium ascorbyl phosphate, and tetrahexyldecyl ascorbate . These derivatives are chemically modified versions of ascorbic acid designed to improve stability and skin absorption .

Uniqueness: What sets vitamin C tetraisopalmitate apart from other derivatives is its lipid-solubility, which allows for deeper penetration into the skin’s layers . This property, combined with its stability and effectiveness, makes it a preferred choice in premium skincare products .

Propriétés

IUPAC Name |

[(2S)-2-[(2R)-3,4-bis(14-methylpentadecanoyloxy)-5-oxo-2H-furan-2-yl]-2-(14-methylpentadecanoyloxy)ethyl] 14-methylpentadecanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C70H128O10/c1-58(2)49-41-33-25-17-9-13-21-29-37-45-53-63(71)76-57-62(77-64(72)54-46-38-30-22-14-10-18-26-34-42-50-59(3)4)67-68(78-65(73)55-47-39-31-23-15-11-19-27-35-43-51-60(5)6)69(70(75)80-67)79-66(74)56-48-40-32-24-16-12-20-28-36-44-52-61(7)8/h58-62,67H,9-57H2,1-8H3/t62-,67+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQPBOBUGXWYNEZ-QLMRWRAFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)OC(=O)CCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CCCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)OC(=O)CCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCC(C)C)OC(=O)CCCCCCCCCCCCC(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C70H128O10 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1129.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.